molecular formula C15H14F2N2O2 B2540592 (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 1356819-86-7

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide

Cat. No.: B2540592
CAS No.: 1356819-86-7
M. Wt: 292.286
InChI Key: KHBQOIGKCVWXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a difluorophenyl group, and an oxolan-2-ylmethyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The starting materials, such as 2,3-difluorobenzaldehyde and oxolan-2-ylmethylamine, undergo a condensation reaction to form the enamide backbone.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and nucleophilic substitution reactions under controlled conditions.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of cyano-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and analysis.

Medicine

    Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals.

    Diagnostic Agents: It can be used in the synthesis of diagnostic agents for medical imaging.

Industry

    Agriculture: The compound can be used in the development of agrochemicals.

    Electronics: It can be used in the fabrication of electronic components.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide involves:

    Molecular Targets: The compound may target specific proteins or enzymes, binding to their active sites and inhibiting their function.

    Pathways Involved: It may interfere with biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
  • (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide

Uniqueness

  • Fluorine Substitution : The presence of fluorine atoms in (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide enhances its chemical stability and biological activity compared to its chlorinated or methylated analogs.
  • Biological Activity : The compound may exhibit unique biological activities due to the specific arrangement of its functional groups.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c16-13-5-1-3-10(14(13)17)7-11(8-18)15(20)19-9-12-4-2-6-21-12/h1,3,5,7,12H,2,4,6,9H2,(H,19,20)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBQOIGKCVWXTB-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=C(C(=CC=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C\C2=C(C(=CC=C2)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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